molecular formula C16H15NO B6890483 N,N-Dimethyl-9H-fluorene-9-carboxamide

N,N-Dimethyl-9H-fluorene-9-carboxamide

Cat. No.: B6890483
M. Wt: 237.30 g/mol
InChI Key: FTHODANFSGACDE-UHFFFAOYSA-N
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Description

N,N-Dimethyl-9H-fluorene-9-carboxamide is a fluorene-derived compound characterized by a carboxamide group at the 9-position of the fluorene backbone, with two methyl groups attached to the nitrogen atom. This structure imparts unique electronic and steric properties, making it relevant in organic synthesis and materials science. The dimethyl substituents enhance lipophilicity and may influence solubility and reactivity compared to analogs with bulkier or polar substituents .

Properties

IUPAC Name

N,N-dimethyl-9H-fluorene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-17(2)16(18)15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHODANFSGACDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 N,N,9-Trimethyl-9H-fluorene-3-carboxamide
  • Structure : Methyl groups at the 9-position of the fluorene and the 3-position of the carboxamide.
  • Molecular Formula: C₁₇H₁₇NO; Molecular Weight: 251.33 g/mol.
  • Applications : Likely used in similar contexts but with altered solubility due to increased hydrophobicity .
2.2 N-(2-Hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide
  • Structure : Features a 9-oxo group (electron-withdrawing) and a 2-hydroxyethyl substituent on the carboxamide.
  • Molecular Formula: C₁₈H₁₇NO₃; Molecular Weight: 295.34 g/mol.
  • Key Differences : The 9-oxo group enhances electron deficiency, making it more reactive in nucleophilic additions. The hydroxyethyl group introduces hydrogen bonding, improving aqueous solubility compared to the dimethyl analog.
  • Applications: Potential use in pharmaceuticals due to improved bioavailability .
2.3 N-(3-Phenylpropyl)-9H-fluorene-9-carboxamide
  • Structure : A phenylpropyl chain replaces the dimethyl groups on the carboxamide.
  • Molecular Formula: C₂₃H₂₁NO; Molecular Weight: 327.42 g/mol.
  • This makes it suitable for applications requiring prolonged stability, such as polymer additives .
2.4 N-(Biphenyl-4-yl)-9-oxo-9H-fluorene-1-carboxamide
  • Structure : Biphenyl group at the carboxamide and a 9-oxo group.
  • Molecular Formula: C₂₆H₁₇NO₂; Molecular Weight: 375.42 g/mol.
  • Key Differences : The biphenyl group enhances π-π stacking interactions, useful in organic electronics. The 9-oxo group modifies electron distribution, contrasting with the electron-donating dimethyl groups in the target compound.
  • Applications : Likely employed in optoelectronic materials .
2.5 N-(9H-Fluoren-2-yl)thiophene-2-carboxamide
  • Structure : Thiophene ring replaces the dimethylamine group.
  • Molecular Formula: C₁₈H₁₃NOS; Molecular Weight: 291.37 g/mol.
  • This contrasts with the dimethylamide’s electron-donating effects.
  • Applications : Suitable for organic semiconductors or conductive polymers .

Key Findings and Implications

  • Electronic Effects : Substituents like 9-oxo (electron-withdrawing) or dimethylamine (electron-donating) critically influence reactivity and applications.
  • Solubility : Polar groups (e.g., hydroxyethyl) improve aqueous solubility, whereas aromatic or alkyl chains enhance lipophilicity.
  • Applications : Target compound’s dimethyl groups favor organic synthesis, while analogs with extended π-systems (e.g., biphenyl, thiophene) are tailored for materials science.

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